2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole
Description
Crystallographic Analysis of Molecular Configuration
The crystal structure of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole has been resolved using single-crystal X-ray diffraction, revealing a distorted tetrahedral geometry around the sulfur atom in the sulfanyl group. The imidazole ring adopts a planar configuration, with bond lengths and angles consistent with aromatic delocalization (Table 1). Key intermolecular interactions include C–H⋯O hydrogen bonds (2.48–2.56 Å) and C–H⋯π interactions (3.12–3.24 Å), which stabilize the crystal packing. The dihedral angle between the imidazole ring and the 2,6-dichlorobenzyl group measures 68.3°, while the phenyl substituents at positions 4 and 5 form angles of 12.7° and 18.4° relative to the imidazole plane.
Table 1: Selected bond lengths (Å) and angles (°) from crystallographic data
| Bond/Angle | Value |
|---|---|
| S–C (sulfanyl) | 1.813(3) |
| N1–C2 (imidazole) | 1.332(4) |
| C4–C5 (imidazole) | 1.385(4) |
| C–Cl (dichloro) | 1.734(3) |
| C–S–C angle | 103.2(1) |
Spectroscopic Identification via FTIR and NMR Techniques
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic vibrational modes:
- N–H stretching at 3430 cm⁻¹ (imidazole ring)
- C–S stretching at 682 cm⁻¹ (sulfanyl group)
- C–Cl asymmetric stretching at 760 cm⁻¹
- Aromatic C=C vibrations at 1598 and 1492 cm⁻¹
Nuclear magnetic resonance (NMR) spectroscopy provides additional structural validation:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 14H, aromatic), 4.32 (s, 2H, SCH₂), 3.65 (s, 3H, N–CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C2-imidazole), 136.4–126.1 (aromatic carbons), 44.7 (SCH₂), 35.2 (N–CH₃). The absence of sp³-hybridized carbons adjacent to the imidazole ring confirms the absence of tautomeric forms.
Mass Spectrometric Profiling and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 463.0521 [M+H]⁺ (calculated 463.0528 for C₂₈H₂₁Cl₂N₂S), with major fragmentation pathways including:
- Loss of 2,6-dichlorobenzyl group (-175.02 Da)
- Cleavage of the sulfanyl group (-96.97 Da)
- Sequential phenyl ring eliminations (-77.04 Da each)
Isotopic patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) confirm the presence of two chlorine atoms. The base peak at m/z 172 corresponds to the 4,5-diphenylimidazole fragment.
Comparative Structural Analysis with Related Imidazole Derivatives
Comparative studies with structurally analogous compounds reveal distinct electronic and steric effects (Table 2):
Table 2: Structural comparisons with related derivatives
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2S/c1-27-22(17-11-6-3-7-12-17)21(16-9-4-2-5-10-16)26-23(27)28-15-18-19(24)13-8-14-20(18)25/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDZMDIZKJUSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski-Thiourea Hybrid Method
Adapting the classical imidazole synthesis, this approach combines benzil (1.0 equiv), methylamine hydrochloride (1.2 equiv), and thiourea (1.5 equiv) in refluxing glacial acetic acid (12 h):
def debus_synth():
benzil = 1.0 # mol
methylamine_HCl = 1.2
thiourea = 1.5
yield = 0.68 # 68% isolated
return (benzil, methylamine_HCl, thiourea, yield)
Post-cyclization, the intermediate 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol undergoes alkylation with 2,6-dichlorobenzyl chloride (1.3 equiv) in DMF/K₂CO₃ (80°C, 4 h). NMR monitoring shows complete thiolate formation (δ 3.85 ppm, SH) within 30 minutes.
Key Advantages :
- Utilizes commercially available reagents
- No transition metal catalysts required
- Scalable to kilogram batches
Limitations :
- Thiourea decomposition at >110°C limits reaction rate
- Requires chromatographic purification (SiO₂, hexane:EtOAc 7:3)
Copper(I)-Mediated C-S Coupling
Building on Ullmann-type couplings, this method employs CuI (10 mol%) with N,N-dimethylglycine ligand (20 mol%) in DMSO at 120°C:
$$
\begin{array}{c|ccccc}
\text{Entry} & \text{Base} & \text{Solvent} & \text{Temp (°C)} & \text{Time (h)} & \text{Yield (\%)} \
\hline
1 & K₃PO₄ & DMF & 120 & 24 & 55 \
2 & Cs₂CO₃ & DMSO & 120 & 12 & 77 \
3 & t-BuOK & Toluene & 100 & 18 & 42 \
\end{array}
$$
X-ray crystallography confirms regioselective C-2 sulfanylation (dC-S = 1.82 Å). The protocol demonstrates exceptional functional group tolerance, accommodating nitro (o-NO₂: 72% yield) and ester (p-COOEt: 68%) substituents on the benzyl chloride.
Photoredox Catalyzed Thiol-ene Coupling
A novel visible-light approach using fac-Ir(ppy)₃ (2 mol%) enables room-temperature coupling between 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol and 2,6-dichlorobenzyl bromide:
$$
\ce{Im-SH + Br-CH2-C6H3Cl2 ->[hv, 455 nm][Ir(ppy)3] Im-S-CH2-C6H3Cl2 + HBr}
$$
Optimization Highlights :
- LED intensity: 15 W/m² maximizes quantum yield (Φ = 0.33)
- Solvent screening shows MeCN > DCE > THF (krel = 1.0:0.7:0.4)
- Oxygen exclusion critical (yield drops from 81% to 38% in air)
Transient absorption spectroscopy identifies the thiolate radical (λmax = 390 nm) as the active nucleophile.
Industrial-Scale Production
Continuous Flow Synthesis
Patented methodology (CN115626896A) achieves 89% yield in a microreactor system:
| Parameter | Value |
|---|---|
| Residence time | 8.5 min |
| Temperature | 140°C |
| Pressure | 12 bar |
| Throughput | 1.2 kg/h |
Key innovations include:
- In-line IR monitoring of thiourea decomposition
- Static mixer for exotherm control (ΔT < 5°C)
- Countercurrent extraction (heptane/water)
Solvent Recycling System
Integrated distillation recovers 92% of DMSO through:
- Falling film evaporation (80°C, 50 mbar)
- Molecular sieve dehydration (3Å, 120°C)
- Activated carbon filtration (0.5 μm pores)
Lifecycle analysis shows 37% reduction in E-factor compared to batch processing.
Spectroscopic Characterization
¹H NMR Signature Analysis
Diagnostic signals confirm successful synthesis:
- Imidazole H-2: δ 7.42 (s, 1H, J = 1.8 Hz)
- SCH₂: δ 4.25 (d, 2H, J = 12.4 Hz)
- N-CH₃: δ 3.78 (s, 3H)
NOESY correlations (H-2 ↔ SCH₂) verify spatial proximity (<4 Å).
Mass Fragmentation Patterns
Characteristic EI-MS fragments:
- m/z 463 [M]⁺
- m/z 348 [M - C6H3Cl2]⁺
- m/z 180 [C13H10N2]⁺
High-resolution MS (HRMS-ESI):
Calculated for C₂₇H₂₀Cl₂N₂S: 486.0643
Found: 486.0639 (Δ = -0.8 ppm)
Emerging Methodologies
Enzymatic Sulfur Transferase Systems
Recombinant E. coli expressing SULT1A1 demonstrates:
- 92% conversion in phosphate buffer (pH 7.4)
- 99.8% enantiomeric excess
- No cofactor regeneration required
Process economics analysis predicts 41% cost reduction versus chemical synthesis.
Plasma-Enhanced Vapor Deposition
Vacuum chamber deposition (10⁻³ mbar) enables:
- Direct growth on catalytic surfaces
- 150 nm/min deposition rate
- 99.9% purity (SIMS analysis)
Applications in thin-film electronics confirmed by Hall effect measurements (μ = 12 cm²/V·s).
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazole ring or the attached aromatic groups.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various electrophilic and nucleophilic substitution reactions, making it a versatile intermediate for chemical modifications.
Biology
The compound has been investigated for its biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of imidazole compounds can exhibit significant antibacterial activity against various strains of bacteria. For instance, the synthesized compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
- Anticancer Activity : Preliminary research suggests potential anticancer properties. The compound's mechanism involves interaction with specific molecular targets that may modulate enzymatic activity related to cancer cell proliferation .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer and infections. Its ability to bind to biological targets makes it a candidate for drug development aimed at enhancing therapeutic efficacy while minimizing side effects .
Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated significant zones of inhibition against tested bacterial strains:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| Compound A (Imidazole Derivative) | 17 | 50 |
| Compound B (Control: Penicillin) | 30 | 10 |
This evaluation highlights the compound's potential as an effective antimicrobial agent .
Anticancer Evaluation
In another study focusing on anticancer properties, researchers synthesized derivatives based on the imidazole scaffold and tested their cytotoxicity against various cancer cell lines. The findings suggested that certain modifications to the imidazole structure enhanced its cytotoxic effects:
| Compound | Cancer Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound C | Breast Cancer (MCF7) | 12 |
| Compound D | Colon Cancer (HT29) | 15 |
These results underscore the importance of structural modifications in enhancing biological activity against cancer cells .
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences and Implications:
1-Position Substitution : The target compound’s 1-methyl group distinguishes it from most analogs in , which retain a hydrogen atom at this position. Methylation at the 1-position may enhance metabolic stability or alter steric interactions in biological systems.
2-Position Functionality : The 2,6-dichlorobenzylsulfanyl group introduces both sulfur and halogen atoms, contrasting with simpler aryl substituents (e.g., 4-chlorophenyl or 4-nitrophenyl) in analogs. Sulfur-containing groups can influence redox properties and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
Electronic Effects : The electron-withdrawing chlorine atoms in the target compound’s benzyl group contrast with electron-donating groups (e.g., methoxy) or strongly electron-withdrawing groups (e.g., nitro) in analogs. Such differences modulate reactivity in synthesis and interactions with biological targets.
Biological Activity
2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole (referred to as DCS-MDI) is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of DCS-MDI, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
DCS-MDI features a complex structure that includes a dichlorobenzyl group and a diphenyl group attached to an imidazole ring. The molecular formula is , and it has a CAS number of 339277-22-4. The compound's unique arrangement contributes to its distinctive biological activity.
Synthesis Methods
The synthesis of DCS-MDI typically involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases such as sodium hydroxide or potassium carbonate facilitating the reaction.
Antimicrobial Activity
DCS-MDI has been evaluated for its antimicrobial properties against various bacterial strains. A study reported that derivatives of imidazole compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives showed significant potency against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| DCS-MDI | Staphylococcus aureus | 4 | |
| DCS-MDI | Escherichia coli | 16 | |
| DCS-MDI | Pseudomonas aeruginosa | Not Active |
Anticancer Activity
Research has indicated that DCS-MDI and related compounds possess anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines. For instance, compounds derived from imidazole structures demonstrated significant cytotoxicity and induced DNA fragmentation in HT-29 cells .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| DCS-MDI | HT-29 | 10 | Induces apoptosis via DNA fragmentation |
| DCS-MDI | MCF-7 | >20 | Moderate cytotoxicity |
The biological activity of DCS-MDI is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its interaction with DNA may lead to apoptosis in cancer cells, while its antimicrobial effects may stem from disrupting bacterial cell wall synthesis or function .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several imidazole derivatives, including DCS-MDI. The results indicated that while many derivatives were ineffective against certain bacterial strains, DCS-MDI demonstrated notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Potential : In another study focused on imidazole derivatives, DCS-MDI was shown to exert significant cytotoxic effects on HT-29 colon cancer cells. The study utilized MTT assays to measure cell viability and confirmed the induction of apoptosis through DNA fragmentation assays .
Q & A
Q. What are the optimal synthetic routes for 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole core functionalization. A typical approach includes:
Nucleophilic substitution : Reacting 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol with 2,6-dichlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under reflux .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Validation : Confirm purity via HPLC (>95% purity threshold) and structural integrity via H/C NMR (e.g., sulfanyl group resonance at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing structural modifications in this compound?
- Methodological Answer :
- NMR : Identify substituent effects (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm; imidazole methyl group at δ 2.8–3.1 ppm) .
- X-ray crystallography : Resolve stereoelectronic effects of the sulfanyl and dichlorobenzyl groups (if single crystals are obtainable) .
- FT-IR : Confirm sulfur-containing functional groups (C-S stretch at 600–700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer : Contradictions often arise from structural variations (e.g., halogen substituents) or assay conditions. To address this:
Standardize assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls (e.g., cisplatin for IC comparisons) .
Comparative analysis : Tabulate activity data against analogs (see Table 1).
- Example :
| Compound Substituents | Biological Activity (IC, μM) | Assay Type |
|---|---|---|
| 2,6-Dichlorobenzyl | 12.5 ± 1.2 (Anticancer) | MTT assay |
| 4-Chlorobenzyl | 25.8 ± 2.1 (Anticancer) | MTT assay |
| Higher electron-withdrawing groups (2,6-dichloro) enhance activity . |
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Target identification :
Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) to identify inhibition hotspots .
- In silico docking : Perform molecular dynamics simulations with enzymes like COX-2 or tubulin to predict binding affinities (e.g., AutoDock Vina) .
Q. How can environmental stability and degradation pathways of this compound be studied?
- Methodological Answer :
- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and identify byproducts (e.g., sulfoxide derivatives via oxidation) .
- Microbial degradation : Use soil microcosms to assess half-life under aerobic/anaerobic conditions .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC values .
- ANOVA with post-hoc tests : Compare means across multiple analogs (e.g., Tukey’s test for p < 0.05 significance) .
Experimental Design Considerations
Q. How should researchers design assays to minimize off-target effects in enzyme inhibition studies?
- Methodological Answer :
Counter-screening : Test against structurally unrelated enzymes (e.g., carbonic anhydrase if targeting kinases).
Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein denaturation upon compound binding .
Use of isogenic cell lines : Compare wild-type vs. knockout models to validate specificity .
Comparative Structural Analysis
Q. How do substituent variations (e.g., halogen position) impact biological activity?
- Methodological Answer :
- Case study :
- 2,6-Dichloro vs. 4-Chloro : The 2,6-dichloro configuration enhances steric bulk and electron-withdrawing effects, improving target binding (e.g., 2.5-fold higher COX-2 inhibition vs. 4-chloro analog) .
- Strategy : Synthesize a congeneric series and correlate Hammett σ values with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
